molecular formula C4H7N3 B2369503 1-Azido-1-methylcyclopropane CAS No. 104131-55-7

1-Azido-1-methylcyclopropane

Cat. No. B2369503
CAS RN: 104131-55-7
M. Wt: 97.121
InChI Key: VBCXWDXXBFRTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-1-methylcyclopropane is a chemical compound with the molecular formula C4H7N3. It is structurally related to cyclopropane, a cyclic hydrocarbon .


Synthesis Analysis

The synthesis of 1-Azido-1-methylcyclopropane or similar compounds often involves the interaction of an azido radical with a propellane structure . In this strategy, the azido radical, generated from the interaction of PIDA and TMSN3, selectively follows addition to propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing species .


Chemical Reactions Analysis

The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo .

Mechanism of Action

The mechanism of action of azides often involves their reaction with other compounds. For example, in azide-clock reactions, a two-step mechanism is observed: (1) diffusional collision of reactants to form an ion-pair intermediate, (2) “activation”, or rearrangement of the intermediate to the product .

Safety and Hazards

While specific safety and hazard information for 1-Azido-1-methylcyclopropane is not available, it’s known that azides can be explosive and require careful handling .

properties

IUPAC Name

1-azido-1-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4(2-3-4)6-7-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCXWDXXBFRTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.